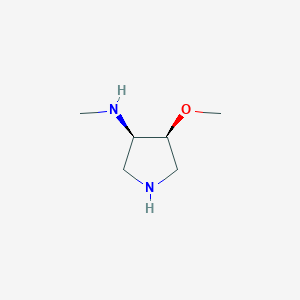
(3R,4S)-4-Methoxy-N-methylpyrrolidin-3-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3R,4S)-4-Methoxy-N-methylpyrrolidin-3-amine, commonly known as MEM, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. MEM is a chiral molecule that belongs to the class of pyrrolidine derivatives.
Wissenschaftliche Forschungsanwendungen
MEM has been extensively studied for its potential applications in various fields, including medicinal chemistry, neuroscience, and drug discovery. In medicinal chemistry, MEM has been investigated as a potential drug candidate for the treatment of various diseases, including depression, anxiety, and addiction. In neuroscience, MEM has been used as a tool to study the role of neurotransmitters such as dopamine and norepinephrine in the brain. Additionally, MEM has been investigated as a potential ligand for various receptors, including adrenergic and serotonin receptors.
Wirkmechanismus
The mechanism of action of MEM is not fully understood, but it is believed to act as a partial agonist at adrenergic and serotonin receptors. Additionally, MEM has been shown to increase the levels of dopamine and norepinephrine in the brain, which may contribute to its therapeutic effects.
Biochemische Und Physiologische Effekte
MEM has been shown to have various biochemical and physiological effects, including increased locomotor activity, enhanced cognitive function, and decreased anxiety and depression-like behaviors. Additionally, MEM has been shown to have analgesic properties and can reduce pain sensitivity in animal models.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using MEM in lab experiments is its high potency and selectivity, which allows for precise modulation of neurotransmitter systems. Additionally, MEM is relatively easy to synthesize and can be obtained in high purity. However, one of the limitations of using MEM is its high cost, which may limit its use in large-scale experiments.
Zukünftige Richtungen
There are several future directions for research involving MEM. One potential area of research is the development of MEM-based drugs for the treatment of various diseases, including depression, anxiety, and addiction. Additionally, further studies are needed to fully understand the mechanism of action of MEM and its potential applications in neuroscience. Finally, there is a need for the development of more cost-effective synthesis methods for MEM to facilitate its use in large-scale experiments.
Synthesemethoden
MEM can be synthesized using various methods, including the reductive amination of pyrrolidine with formaldehyde and methanol. The reaction is catalyzed by a reducing agent such as sodium borohydride. The resulting product is purified using chromatography techniques to obtain pure MEM.
Eigenschaften
CAS-Nummer |
150659-80-6 |
|---|---|
Produktname |
(3R,4S)-4-Methoxy-N-methylpyrrolidin-3-amine |
Molekularformel |
C6H14N2O |
Molekulargewicht |
130.19 g/mol |
IUPAC-Name |
(3R,4S)-4-methoxy-N-methylpyrrolidin-3-amine |
InChI |
InChI=1S/C6H14N2O/c1-7-5-3-8-4-6(5)9-2/h5-8H,3-4H2,1-2H3/t5-,6+/m1/s1 |
InChI-Schlüssel |
FHCMZTOUVZUHAP-RITPCOANSA-N |
Isomerische SMILES |
CN[C@@H]1CNC[C@@H]1OC |
SMILES |
CNC1CNCC1OC |
Kanonische SMILES |
CNC1CNCC1OC |
Synonyme |
3-Pyrrolidinamine,4-methoxy-N-methyl-,(3R,4S)-rel-(9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





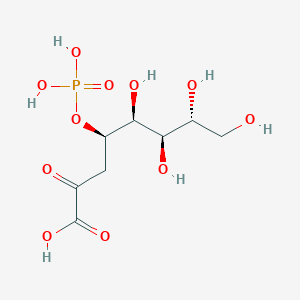


![2-[(4-chlorophenyl)methoxy]-N,N-dimethylethanamine](/img/structure/B125850.png)
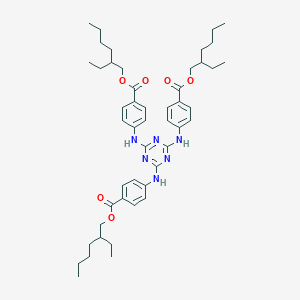
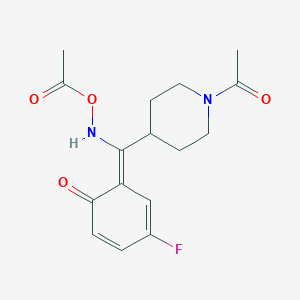
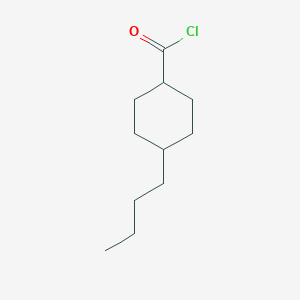

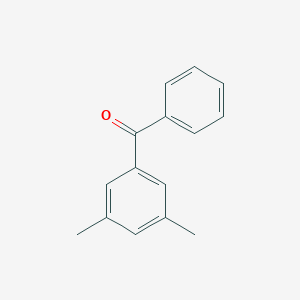
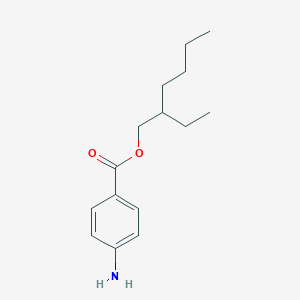
![1-[4-(5-Fluoro-2-hydroxybenzoyl)-1-piperidinyl]-ethanone](/img/structure/B125865.png)
![4-[4-chloro-5-(hydroxymethyl)-1-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]imidazol-2-yl]butan-2-ol](/img/structure/B125869.png)